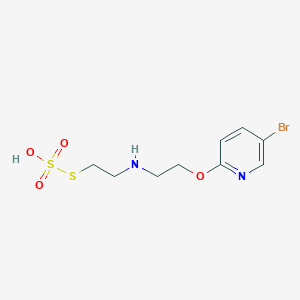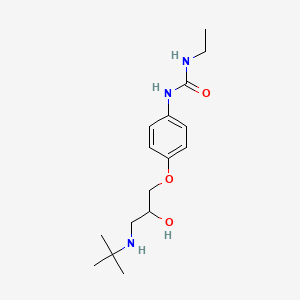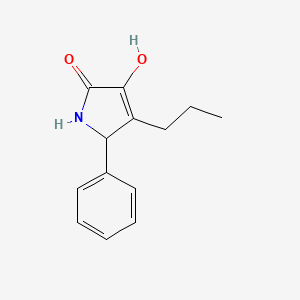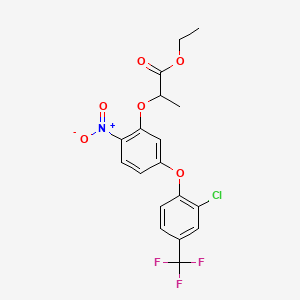
Ethyl 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)propanoate is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a nitro group, and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)propanoate typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2-chloro-4-(trifluoromethyl)phenol, undergoes nitration to introduce the nitro group.
Etherification: The nitrated product is then subjected to etherification with 2-chloro-4-(trifluoromethyl)phenol to form the phenoxy linkage.
Esterification: Finally, the compound is esterified with ethyl propanoate under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used in the reaction.
Hydrolysis: The major product is the carboxylic acid derivative.
科学的研究の応用
Ethyl 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of Ethyl 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Ethyl 2-(trifluoromethyl)-4-methyl-5-pyrimidine carboxylate
Uniqueness
Ethyl 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)propanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
50594-49-5 |
|---|---|
分子式 |
C18H15ClF3NO6 |
分子量 |
433.8 g/mol |
IUPAC名 |
ethyl 2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]propanoate |
InChI |
InChI=1S/C18H15ClF3NO6/c1-3-27-17(24)10(2)28-16-9-12(5-6-14(16)23(25)26)29-15-7-4-11(8-13(15)19)18(20,21)22/h4-10H,3H2,1-2H3 |
InChIキー |
QAXOWKZLISCMBW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





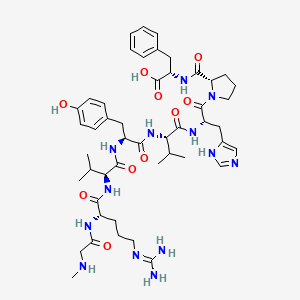





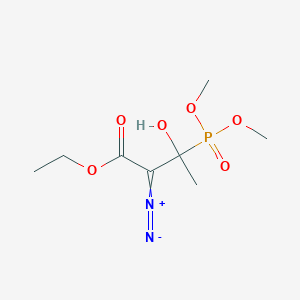
![Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14659695.png)
